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molecular formula C10H9NO B1345662 4-Oxo-4-phenylbutanenitrile CAS No. 5343-98-6

4-Oxo-4-phenylbutanenitrile

Cat. No. B1345662
M. Wt: 159.18 g/mol
InChI Key: OSPRTYTUQJCKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04014889

Procedure details

320 ml of absolute dimethylformamide, 42.5 g (0.4 mol) of freshly distilled benzaldehyde and 9.8 g (0.2 mol) of sodium cyanide are introduced into a 500 ml 4-necked flask equipped with dropping funnel, stirrer, KOH drying tube and internal thermometer. A week exothermic reaction takes place after the addition of sodium cyanide to the reaction mixture and the temperature rises from 30° to 34° C. The reaction mixture is stirred for 15 minutes at a reaction temperature of 30° C and a solution of 15.9 g (0.3 mol) of freshly distilled acrylonitrile and 80 ml of absolute dimethylformamide is introduced dropwise into the reaction mixture in the course of one hour at the same temperature. Stirring is then continued for 1/4 hours at the same temperature. The reaction mixture, which is now very creamy, is poured on to 800 ml of water and vigorously shaken. The aqueous solution is extracted twice with 200 ml of chloroform and twice with 100 ml of chloroform. The combined chloroform solutions are vigorously washed with water and dried over MgSO4 and the chloroform is distilled off. Inoculating crystals are added to the residue. β-Benzoyl-propionitrile then crystallises at once. It is suction filtered and washed with ethanol. 26.6 g of β-benzoylpropionitrile are obtained. M.p.: 69° C.
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C-]#N.[Na+].[C:17](#[N:20])[CH:18]=[CH2:19]>O>[C:6]([CH2:19][CH2:18][C:17]#[N:20])(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
320 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
9.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 15 minutes at a reaction temperature of 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
CUSTOM
Type
CUSTOM
Details
A week exothermic reaction
CUSTOM
Type
CUSTOM
Details
rises from 30° to 34° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is then continued for 1/4 hours at the same temperature
STIRRING
Type
STIRRING
Details
vigorously shaken
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted twice with 200 ml of chloroform and twice with 100 ml of chloroform
WASH
Type
WASH
Details
The combined chloroform solutions are vigorously washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
the chloroform is distilled off
ADDITION
Type
ADDITION
Details
Inoculating crystals are added to the residue
CUSTOM
Type
CUSTOM
Details
β-Benzoyl-propionitrile then crystallises at once
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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